molecular formula C5H8N2S B1646252 4-Thiazolamine,2,5-dimethyl-

4-Thiazolamine,2,5-dimethyl-

Cat. No.: B1646252
M. Wt: 128.2 g/mol
InChI Key: GNIHTIIIGIYYSJ-UHFFFAOYSA-N
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Description

Significance of the Thiazolamine Scaffold in Heterocyclic Chemistry

The thiazolamine scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.gov Heterocyclic compounds containing this core are widely distributed in both natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities. nanobioletters.comisca.me The presence of the thiazole (B1198619) ring imparts unique electronic properties and the ability to participate in various non-covalent interactions, making it an effective pharmacophore for engaging with biological targets. researchgate.net

Researchers have successfully developed thiazole-based drugs for a variety of applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral treatments. nanobioletters.comontosight.ai The versatility of the thiazole ring allows for the synthesis of large libraries of derivatives, where substitutions at different positions on the ring can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties. nih.govrsc.org For instance, the 2-aminothiazole (B372263) moiety is a key component in several approved drugs and numerous clinical candidates, highlighting the therapeutic importance of this structural class. nih.govrsc.org

Overview of Research Trajectories for 4-Thiazolamine, 2,5-dimethyl-

Direct and extensive research specifically targeting 4-Thiazolamine, 2,5-dimethyl- is not widely documented in publicly available literature. However, based on the well-established importance of its structural class, several research trajectories can be proposed.

A primary area of investigation for novel thiazolamine derivatives is in the development of new therapeutic agents. ontosight.ai Research on isomeric and related compounds, such as 2-amino-4,5-dimethylthiazole, has shown potential antimicrobial and anticancer activities. ontosight.ai This suggests that 4-Thiazolamine, 2,5-dimethyl- could serve as a valuable starting material or scaffold for synthesizing new compounds with potential biological effects. The synthesis of derivatives, often through reactions targeting the amino group or the thiazole ring itself, is a common strategy to explore structure-activity relationships. nih.govsci-hub.se

Another research trajectory involves its use as a building block in materials science and polymer chemistry. Aminothiazoles, in general, are utilized in the synthesis of specialized polymers and dyes. rsc.org The specific substitution pattern of 4-Thiazolamine, 2,5-dimethyl- could lead to materials with unique optical or electronic properties.

Scope and Academic Relevance of the Compound in Modern Chemical Science

The academic relevance of 4-Thiazolamine, 2,5-dimethyl- lies primarily in its potential as an exploratory molecule within the broader field of heterocyclic chemistry. The study of less-explored isomers like this one is crucial for building a comprehensive understanding of how substituent placement affects a molecule's physical, chemical, and biological properties. researchgate.net

In modern chemical science, there is a continuous search for novel molecular scaffolds that can be used to create new drugs, catalysts, or materials. nanobioletters.comontosight.ai 4-Thiazolamine, 2,5-dimethyl- represents such a scaffold. Its synthesis and characterization provide valuable data for computational and theoretical chemistry, helping to refine predictive models of molecular behavior. researchgate.net Furthermore, investigating its reactivity can lead to the discovery of new synthetic methodologies for creating complex heterocyclic systems. sci-hub.senih.gov While its direct applications are yet to be fully realized, its value as a tool for fundamental research and as a potential precursor for future discoveries remains significant.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.2 g/mol

IUPAC Name

2,5-dimethyl-1,3-thiazol-4-amine

InChI

InChI=1S/C5H8N2S/c1-3-5(6)7-4(2)8-3/h6H2,1-2H3

InChI Key

GNIHTIIIGIYYSJ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)C)N

Canonical SMILES

CC1=C(N=C(S1)C)N

Origin of Product

United States

Synthetic Methodologies for 4 Thiazolamine,2,5 Dimethyl and Its Analogues

Classical and Established Synthetic Routes to 2-Aminothiazoles

The foundational methods for constructing the 2-aminothiazole (B372263) core have been established for decades and remain widely utilized in organic synthesis. These routes are characterized by their reliability and broad applicability to a variety of substrates.

Condensation Reactions Involving Thiazole (B1198619) Derivatives and Amines

One established route to substituted 2-aminothiazoles involves the reaction of a pre-formed thiazole ring, typically a 2-halothiazole, with an amine. acs.org This nucleophilic substitution reaction provides a direct method for introducing the amino group onto the thiazole core. Another common condensation reaction involves the treatment of 2-aminothiazoles with various aldehydes or ketones. For instance, the condensation of 2-aminothiazole derivatives with aromatic aldehydes leads to the formation of Schiff bases, which are versatile intermediates for further synthetic transformations. nih.govmdpi.com Similarly, Claisen-Schmidt condensation of 2-acetylamino-thiazole derivatives with aldehydes is a known method to produce chalcones, which are precursors to other complex heterocyclic systems. nih.govmdpi.com

Reaction of 2-Aminothiazoles with Alkylating Agents

The alkylation of 2-aminothiazoles is a direct method for synthesizing N-substituted derivatives. acs.org The reaction's outcome is highly dependent on the conditions employed. Alkylation can occur on the exocyclic amino group (N-alkylation) or the nitrogen atom within the thiazole ring (nuclear N-alkylation). acs.org Research has shown that in the presence of a condensing agent, such as lithium amide, alkylation proceeds to yield N,N-disubstituted-2-aminothiazoles. acs.org Conversely, in the absence of such a condensing agent, the reaction favors the formation of nuclear N-alkylated products, specifically 2-imino-3-substituted-thiazolines. acs.org More recent studies have also investigated the alkylation of 2-amino-1,3-benzothiazole with α-iodoketones, which proceeds via N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular cyclization. nih.gov

Synthesis via Alpha-Haloketones and Thiourea Derivatives

The most classical and widely recognized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. rsc.orgderpharmachemica.com This reaction involves the condensation of an α-haloketone with a thiourea derivative. wikipedia.orgresearchgate.net The mechanism begins with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net This method is highly versatile, allowing for the synthesis of a wide array of 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea starting materials. derpharmachemica.comnih.gov For the specific synthesis of 4-Thiazolamine, 2,5-dimethyl- (more commonly named 2,5-dimethylthiazol-4-amine, though the 2-amino isomer is far more common via this route), the analogous Hantzsch synthesis for 2-amino-4,5-dimethylthiazole would utilize 3-bromo-2-butanone and thiourea. Many variations of this reaction exist, including solvent-free conditions and the use of different halogenating agents like iodine or N-bromosuccinimide (NBS) to generate the α-haloketone in situ. researchgate.netorganic-chemistry.orgnih.gov

Starting α-HaloketoneStarting Thiourea DerivativeResulting 2-Aminothiazole Derivative
α-BromoacetophenoneThiourea4-Phenyl-2-aminothiazole
Ethyl 2-bromoacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate
3-Bromo-2-butanoneThiourea2-Amino-4,5-dimethylthiazole
2-BromoacetylpyridinePhenylthioureaN-phenyl-4-(pyridin-2-yl)thiazol-2-amine nih.gov
Substituted AcetophenonesThiourea (with Bromine)2-Amino-4-(substituted phenyl)thiazoles mdpi.com

Modern and Sustainable Synthetic Approaches

In recent years, synthetic chemistry has increasingly focused on developing more environmentally friendly and efficient methodologies. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. medmedchem.com This technique has been successfully applied to the synthesis of 2-aminothiazoles, often leading to dramatic reductions in reaction time and significant increases in product yields compared to conventional heating methods. jusst.org The Hantzsch synthesis, for example, can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. medmedchem.comnih.gov This rapid, efficient, and eco-friendly approach is highly valued for its ability to quickly generate libraries of compounds for drug discovery. medmedchem.comjusst.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazoles

Reactants Method Reaction Time Yield Reference
Substituted ketone, thiourea, iodine Conventional (Reflux) 8-10 hours Moderate jusst.org
Substituted ketone, thiourea, iodine Microwave Irradiation 5-15 minutes Good to High jusst.org

Solvent-Free Conditions and Ionic Liquid Applications

The pursuit of environmentally benign chemical processes has driven research into alternative reaction conditions, minimizing or eliminating the use of volatile and often hazardous organic solvents. mdpi.com Two such promising approaches in heterocyclic synthesis, applicable to 4-Thiazolamine, 2,5-dimethyl-, are solvent-free reactions and the use of ionic liquids as reaction media.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent a significant step towards greener chemistry. These reactions are often facilitated by microwave irradiation, which can lead to rapid reaction times and high yields. bepls.com For the synthesis of thiazole derivatives, one-pot, solvent-free methods have been successfully developed. For instance, a mixture of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides can be reacted under microwave irradiation (300 W) for as little as 30–175 seconds to produce hydrazinyl thiazoles without any solvent or catalyst. bepls.com Another approach involves the reaction of primary amides with Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions to yield 1,2,4-thiadiazoles, demonstrating the feasibility of S-N bond formation in the absence of a solvent. nih.gov

These methodologies highlight a clear trend towards reducing solvent use, which offers benefits such as simplified work-up procedures, reduced chemical waste, and lower costs.

Ionic Liquid Applications:

Ionic liquids (ILs) are salts with low melting points (typically below 100°C) that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govnih.gov They can act as both the solvent and catalyst in chemical transformations.

In the context of thiazole synthesis, imidazolium-based dicationic ionic liquids have been used to catalyze one-pot cyclocondensation reactions to obtain thiazolidin-4-ones. mdpi.com Thiazolium ionic liquids themselves have been synthesized by reacting 4-methylthiazole with benzyl chloride derivatives in toluene, resulting in good to excellent yields (58–79%). nih.gov The anion of the ionic liquid can be altered to fine-tune the properties and reactivity of the system. nih.gov

The use of ILs is not limited to synthesis. They are also employed in the processing of polymers to create various biomaterials, such as films, fibers, and scaffolds for applications like drug delivery. nih.gov This dual functionality underscores the versatility of ionic liquids in modern chemistry.

The table below summarizes representative findings in solvent-free and ionic liquid-based synthesis relevant to thiazole compounds.

Reaction TypeReactantsConditionsProductYieldReference
Solvent-Free Aryl ketones, thiosemicarbazide, phenacyl bromidesMicrowave (300W), 30-175s, neatHydrazinyl thiazolesHigh bepls.com
Solvent-Free Primary amides, Lawesson's reagent, TBHP80°C then room temp, neat1,2,4-ThiadiazolesExcellent nih.gov
Ionic Liquid 4-methylthiazole, Benzyl chloride derivativeToluene, 80°CN-benzyl thiazolium ionic liquids58-79% nih.gov
Ionic Liquid Benzaldehyde, Anilines, Mercaptoacetic acidDicationic Ionic Liquid CatalystThiazolidin-4-onesGood mdpi.com

Mechanistic Studies of 4-Thiazolamine, 2,5-dimethyl- Synthesis Pathways

The most common and historically significant route to synthesizing 2-aminothiazoles, including 4-Thiazolamine, 2,5-dimethyl-, is the Hantzsch thiazole synthesis. nih.gov This reaction provides a direct and efficient method for constructing the thiazole ring. The general mechanism involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea.

The synthesis of 4-Thiazolamine, 2,5-dimethyl- via the Hantzsch pathway would proceed through the following key mechanistic steps:

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of the carbonyl group on the α-haloketone precursor (e.g., 3-chloro-2-pentanone). This step forms a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration, losing a molecule of water to form an imine-like species, an S-(α-ketoalkyl)isothiouronium salt.

Intramolecular Cyclization: The nitrogen atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the carbon atom bearing the halogen. This step is a crucial ring-closing reaction that forms the five-membered thiazoline ring.

Aromatization: The final step involves the elimination of a proton from the nitrogen and the loss of the halide ion, leading to the formation of the stable, aromatic 2-aminothiazole ring system.

This pathway is highly versatile and accommodates a wide range of substituents on both the α-haloketone and the thioamide, allowing for the synthesis of a diverse library of thiazole derivatives. organic-chemistry.orgnih.gov Modifications to this fundamental reaction, such as using solid-phase synthesis, involve key steps like the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone to build the thiazole core on a polymer support. nih.gov

Synthesis of 4-Thiazolamine, 2,5-dimethyl- Precursors and Intermediates

The successful synthesis of 4-Thiazolamine, 2,5-dimethyl- via the Hantzsch reaction is critically dependent on the availability and preparation of its key precursors: an appropriate α-haloketone and thiourea.

α-Haloketone Precursor:

The α-haloketone required for the synthesis of 4-Thiazolamine, 2,5-dimethyl- is a halogenated derivative of 3-pentanone. A plausible precursor is 3-chloro-2-pentanone or 3-bromo-3-methyl-2-butanone . The synthesis of such compounds typically involves the direct halogenation of the corresponding ketone.

α-Halogenation of Ketones: This can be achieved by reacting the ketone (e.g., 3-pentanone) with a halogenating agent such as bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) under acidic or basic conditions. The reaction proceeds via an enol or enolate intermediate, with the halogen adding to the α-carbon. Careful control of reaction conditions is necessary to avoid polyhalogenation.

Thioamide Precursor:

The precursor that provides the N-C-S backbone of the thiazole ring and the amino group at the 2-position is thiourea (H₂NCSNH₂).

Thiourea: This is a commercially available and widely used reagent in organic synthesis. It serves as a convenient source of the thioamide functionality required for the Hantzsch synthesis. In some syntheses, substituted thioureas can be used to introduce various groups onto the amino nitrogen of the final thiazole product.

Key Intermediates:

During the Hantzsch synthesis, a key intermediate formed is the isothiouronium salt . This intermediate is the product of the initial reaction between the α-haloketone and thiourea, prior to the cyclization and aromatization steps. The isolation of this intermediate is generally not practical as it readily cyclizes under the reaction conditions to form the final thiazole product. The entire process is often performed as a one-pot synthesis, where the precursors are mixed and heated to directly yield the target 2-aminothiazole. mdpi.com

Derivatization Strategies and Analogue Development Based on 4 Thiazolamine,2,5 Dimethyl Scaffold

Strategies for Functional Group Modification

The primary amino group at the 4-position of the 2,5-dimethylthiazole ring is a key site for chemical modification. Various strategies can be employed to alter its electronic and steric properties, thereby influencing its chemical reactivity and potential biological interactions.

One of the most common approaches is N-acylation , where the amino group is converted to an amide. This can be achieved by reacting 4-Thiazolamine, 2,5-dimethyl- with a variety of acylating agents such as acid chlorides or anhydrides. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine would yield the corresponding N-chloroacetyl derivative. This transformation not only modifies the basicity of the amino group but also introduces a reactive handle for further functionalization.

Another important modification is N-alkylation , which involves the introduction of alkyl or arylalkyl groups to the amino function. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or by direct reaction with alkyl halides. These modifications can significantly impact the lipophilicity and steric bulk of the resulting molecule.

Furthermore, the amino group can be converted into other functional groups. For example, diazotization followed by Sandmeyer-type reactions could potentially be used to replace the amino group with halogens, a cyano group, or a hydroxyl group, although the stability of the diazonium salt of a 4-aminothiazole would need to be carefully considered.

The following table summarizes some potential functional group modifications of the amino group of 4-Thiazolamine, 2,5-dimethyl-.

ReagentResulting Functional GroupPotential Reaction Conditions
Acetyl chlorideN-acetylPyridine (B92270), DCM
Benzoyl chlorideN-benzoylNaOH, water (Schotten-Baumann)
Phenyl isothiocyanateN-phenylthioureaEthanol, reflux
Benzaldehyde / NaBH4N-benzylMethanol
Chloroacetyl chlorideN-chloroacetylTriethylamine, THF

Design and Synthesis of Novel Thiazolamine Analogues

Building upon the fundamental strategies of functional group modification, the design and synthesis of novel analogues of 4-Thiazolamine, 2,5-dimethyl- aim to explore a broader chemical space. This involves substitutions on both the exocyclic amino group and the thiazole (B1198619) ring, as well as the introduction of diverse chemical moieties.

N-Substituted derivatives are readily accessible through the reactions described in the previous section. By employing a wide range of acylating and alkylating agents, a library of analogues with varying substituents on the nitrogen atom can be generated. For example, coupling with various carboxylic acids using standard peptide coupling reagents like HCTU and HOBt would yield a diverse set of N-acyl derivatives nih.gov.

Ring-substituted derivatives offer another avenue for analogue development. While the 2- and 5-positions are already methylated in the parent scaffold, the synthesis of analogues with different alkyl or aryl groups at these positions could be achieved through modifications of the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring. This typically involves the condensation of an α-haloketone with a thioamide. By starting with different α-haloketones, variations at the 4- and 5-positions of the resulting aminothiazole can be achieved. For instance, using a different α-haloketone in the synthesis could lead to analogues with substituents other than methyl at the 5-position.

The incorporation of other heterocyclic rings, such as pyrrole, pyridine, and imidazole, into the 4-Thiazolamine, 2,5-dimethyl- scaffold can lead to novel analogues with unique three-dimensional structures and electronic properties.

The pyridine moiety can be introduced in several ways. For example, the amino group of 4-Thiazolamine, 2,5-dimethyl- could be reacted with a pyridine derivative containing a suitable electrophilic group. A patent describes the reaction of 2-aminothiazole (B372263) derivatives with 2-(aminomethyl)pyridine to form more complex structures google.com. Another approach involves coupling the thiazolamine with a pyridinecarboxylic acid to form an amide linkage.

The introduction of an imidazole ring can be achieved by reacting a suitably functionalized 2,5-dimethylthiazole precursor with reagents that lead to the formation of the imidazole ring. For instance, a 2-bromoacetyl derivative of the thiazole could react with an amidine to construct the imidazole ring. Research on other thiazole systems has shown the synthesis of imidazole-thiazole hybrids nih.gov.

Similarly, pyrrole -containing analogues could be synthesized. For example, a derivative of 4-Thiazolamine, 2,5-dimethyl- could be designed to undergo a Paal-Knorr pyrrole synthesis with a 1,4-dicarbonyl compound. The synthesis of thiazole derivatives bearing pyrrole moieties has been reported in the literature, demonstrating the feasibility of combining these two heterocyclic systems.

The following table provides examples of synthetic strategies for introducing diverse chemical moieties.

Moiety to IntroduceSynthetic StrategyExample Precursors
PyridineAmide coupling4-Thiazolamine, 2,5-dimethyl- and Pyridine-4-carboxylic acid
ImidazoleRing formation from a thiazole precursorα-Bromoketone derivative of 2,5-dimethylthiazole and an amidine
PyrrolePaal-Knorr synthesisAminated 2,5-dimethylthiazole derivative and a 1,4-dicarbonyl compound

Derivatization for Enhanced Detection and Analysis

Chemical derivatization plays a crucial role in the analytical determination of compounds by enhancing their detectability in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) mdpi.com. For 4-Thiazolamine, 2,5-dimethyl-, derivatization can be employed to introduce a chromophore or fluorophore for improved UV-Vis or fluorescence detection, or to enhance its ionization efficiency in mass spectrometry.

A common strategy for derivatizing primary amines is reaction with reagents that introduce a highly responsive moiety. For instance, reaction with dansyl chloride would introduce a fluorescent dansyl group, allowing for highly sensitive detection by HPLC with a fluorescence detector. Another approach involves the use of reagents like p-dimethylaminocinnamaldehyde (DMACA), which reacts with primary amines to form colored adducts, enabling colorimetric detection and quantification.

For mass spectrometric analysis, derivatization can be used to improve the ionization of the analyte. Reagents can be chosen that impart a permanent positive or negative charge, or that increase the proton affinity of the molecule. This is particularly useful for improving the signal-to-noise ratio in complex matrices.

The table below lists some potential derivatization reagents and their applications for the analysis of 4-Thiazolamine, 2,5-dimethyl-.

Derivatization ReagentDetection MethodAdvantage
Dansyl chlorideHPLC-FluorescenceHigh sensitivity
p-Dimethylaminocinnamaldehyde (DMACA)Colorimetry, HPLC-UV/VisVisible light detection, enhanced selectivity
2,4-Dinitrophenylhydrazine (DNPH)HPLC-UV/Vis, MALDI-MSIntroduction of a strong chromophore, can act as a reactive matrix in MALDI
4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10)Mass SpectrometryImproved ionization efficiency

Spectroscopic and Advanced Analytical Characterization of 4 Thiazolamine,2,5 Dimethyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. For 4-Thiazolamine, 2,5-dimethyl- and its isomers, such as the more commonly documented 2-Amino-4,5-dimethylthiazole, NMR provides unambiguous evidence of the substituent placement on the thiazole (B1198619) ring.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a complete map of the proton and carbon environments within a molecule. While specific experimental data for 4-Thiazolamine, 2,5-dimethyl- is not widely published, its expected spectral characteristics can be inferred from its structure and compared with data from its isomer, 2-Amino-4,5-dimethylthiazole, and other related derivatives.

For 4-Thiazolamine, 2,5-dimethyl- , the ¹H NMR spectrum is expected to show three main signals:

A singlet for the protons of the methyl group at the C2 position.

A singlet for the protons of the methyl group at the C5 position.

A broad singlet for the amino (-NH₂) protons at the C4 position, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would correspondingly show signals for the two distinct methyl carbons and the three unique carbons of the thiazole ring (C2, C4, and C5). The chemical shifts of the ring carbons are significantly influenced by the positions of the methyl and amino substituents.

In comparison, experimental data for derivatives like 2-Amino-4-phenylthiazole show the amino group protons as a broad singlet at 7.13 ppm, and the lone thiazole proton at C5 appears as a singlet at 6.98 ppm. The aromatic protons of the phenyl group appear between 7.21 and 7.86 ppm. rsc.org Its ¹³C NMR spectrum shows the C2 (bearing the amino group) at approximately 168.8 ppm, C4 at 150.3 ppm, and C5 at 102.0 ppm. rsc.org For 2-Amino-4-methylthiazole , the methyl protons appear as a singlet, and the C5-H proton gives a signal around 6.2 ppm. chemicalbook.com

The predicted ¹³C NMR data for the parent 2-Aminothiazole (B372263) places the C2 carbon at 189.6 ppm, C4 at 133.5 ppm, and C5 at 109.7 ppm, highlighting the strong deshielding effect of being bonded to both sulfur and the exocyclic nitrogen. hmdb.cachemicalbook.com

CompoundTechniqueSolventObserved Chemical Shifts (δ, ppm)
2-Amino-4-phenylthiazole rsc.org¹H NMRDMSO-d₆7.86-7.79 (m, 2H, Ar-H), 7.36 (dd, 2H, Ar-H), 7.30-7.21 (m, 1H, Ar-H), 7.13 (s, 2H, NH₂), 6.98 (s, 1H, C5-H)
¹³C NMRDMSO-d₆168.8 (C2), 150.3 (C4), 135.4 (Ar-C), 129.0 (Ar-CH), 127.7 (Ar-CH), 126.0 (Ar-CH), 102.0 (C5)
2-Amino-4,5-dimethylthiazole Derivative (5) mdpi.com¹H NMRDMSO-d₆2.40 (s, 3H, CH₃), 2.61 (s, 3H, CH₃), 7.12–8.68 (m, Ar-H)
¹³C NMRDMSO-d₆14.77 (CH₃), 29.07 (CH₃), 116.57-151.15 (Ar-C, C-Thiazole), 169.81 (N=C-S)

Two-dimensional (2D) NMR techniques are critical for establishing unambiguous structural assignments by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. For 4-Thiazolamine, 2,5-dimethyl-, an HSQC spectrum would show cross-peaks connecting the proton signal of the C2-methyl group to its corresponding carbon signal, and the C5-methyl protons to the C5-methyl carbon. This confirms the C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is used to trace longer-range connectivities, showing correlations between protons and carbons that are typically two or three bonds apart. This is particularly useful for identifying connections to quaternary (non-protonated) carbons. For 4-Thiazolamine, 2,5-dimethyl-, key HMBC correlations would be expected from:

The C2-methyl protons to the C2 and C4 carbons of the thiazole ring.

The C5-methyl protons to the C5 and C4 carbons of the thiazole ring.

The amino protons to the C4 and C5 carbons.

These correlations would provide definitive proof of the substitution pattern, allowing it to be distinguished from its isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. In 4-Thiazolamine, 2,5-dimethyl-, the key vibrational modes are associated with the amino group, the thiazole ring, and the methyl groups.

A detailed study on the related compound 2-Amino-4-methylthiazole provides valuable reference data. mdpi.comnih.gov The FT-IR spectrum in an argon matrix shows characteristic bands for the N-H stretching of the amino group, C=N and C=C stretching vibrations of the heterocyclic ring, and various bending modes of the methyl and amino groups. mdpi.comnih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
ν_as(NH₂)~3530Asymmetric N-H stretching of the amino group
ν_s(NH₂)~3440Symmetric N-H stretching of the amino group
ν(C-H)3100-2900C-H stretching of methyl groups and the thiazole ring
δ(NH₂)~1630N-H scissoring (bending) of the amino group
ν(C=N) / ν(C=C)1600-1450Stretching vibrations of the thiazole ring framework
δ_as(CH₃)~1450Asymmetric C-H bending of methyl groups
δ_s(CH₃)~1380Symmetric C-H bending (umbrella mode) of methyl groups

Data derived from studies on aminothiazole derivatives. mdpi.commdpi.comcdnsciencepub.com

The positions of the N-H stretching bands can indicate the degree of hydrogen bonding in the sample. The region from 1600 to 1450 cm⁻¹ is particularly diagnostic for the thiazole ring, containing coupled C=N and C=C stretching vibrations. cdnsciencepub.com

The synthesis of thiazoles, often achieved through the Hantzsch thiazole synthesis, can be monitored in real-time using process analytical technology (PAT). nih.govyoutube.com In-line FT-IR spectroscopy is a powerful PAT tool that allows for the continuous tracking of reactant consumption and product formation by monitoring the characteristic infrared bands of each species directly in the reaction vessel. By plotting the intensity of a reactant-specific peak (e.g., a carbonyl stretch of an α-haloketone) and a product-specific peak (e.g., a ring vibration of the thiazole) over time, a real-time kinetic profile of the reaction can be generated.

While specific literature on in-line FT-IR for 4-Thiazolamine, 2,5-dimethyl- synthesis is not prominent, the principle has been demonstrated for this class of reactions. A recent study showcased the use of benchtop ¹H NMR spectroscopy for the real-time monitoring of a Hantzsch thiazole synthesis in a continuous flow system. analytik.news This study successfully quantified reactants and products by tracking their respective NMR signals over time, demonstrating the feasibility and value of applying in-line spectroscopic methods to control and optimize thiazole production. analytik.news

Mass Spectrometric Elucidation and Quantification

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 4-Thiazolamine, 2,5-dimethyl-, the molecular formula is C₅H₈N₂S, which corresponds to a monoisotopic mass of 128.04 Da.

In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 128. The fragmentation pattern would provide further structural confirmation. Based on data from related structures like 2-Amino-5-methylthiazole (M⁺˙ at m/z = 114) and 2-butyl-4,5-dimethyl-thiazole (M⁺˙ at m/z = 169), common fragmentation pathways for aminodimethylthiazoles can be predicted. nih.govnist.gov

Key fragmentation pathways for 4-Thiazolamine, 2,5-dimethyl- would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 113.

Loss of acetonitrile (B52724) (CH₃CN): A common rearrangement for thiazoles can lead to the expulsion of acetonitrile, which would produce a fragment at m/z = 87.

Ring cleavage: Various cleavages of the thiazole ring can produce smaller characteristic fragments.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the structural elucidation of thiazole derivatives, including 4-Thiazolamine, 2,5-dimethyl-. The absorption of UV or visible light by these molecules promotes electrons from a ground state to a higher energy excited state. The electronic transitions primarily observed in thiazole-containing compounds are π–π* and n–π* transitions. The thiazole ring, being an aromatic heterocycle, possesses π electrons that can be excited, giving rise to characteristic absorption bands.

The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure, particularly the nature and position of substituents on the thiazole ring, as well as the polarity of the solvent used for analysis. For instance, the amino group (-NH2) and methyl groups (-CH3) in 4-Thiazolamine, 2,5-dimethyl- act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted thiazole core.

Studies on various substituted thiazoles have shown that the electronic properties of the substituents significantly influence the UV-Vis absorption spectra. nih.gov Electron-donating groups, like the amino and methyl groups in the target compound, generally shift the absorption to longer wavelengths. The solvent environment can also play a crucial role; polar solvents may interact with the molecule's ground or excited states, leading to shifts in the λmax. For example, azo dyes derived from (dialkylamino)thiazole dimers exhibit significant absorption bands in the visible region, with their exact position being influenced by both the solvent and the electronic nature of other parts of the molecule. rsc.org This phenomenon, known as solvatochromism, can provide insights into the electronic structure of the molecule. biointerfaceresearch.com

A summary of typical UV-Vis absorption data for related thiazole and thiophene (B33073) structures is presented below, illustrating the range in which 4-Thiazolamine, 2,5-dimethyl- would be expected to absorb.

Compound/Derivative ClassSolventTypical λmax (nm)Electronic Transition
2-Amino-4-methylthiazoleEthanol258π–π
Azo Dyes with Thiazole DimersDichloromethane404-475n–π / Charge Transfer
Azo Dyes with Thiazole DimersDichloromethane568-737π–π* / Charge Transfer
Substituted Thiophene DyesMethanol486-502π–π
Substituted Thiophene DyesChloroform502-512π–π

Note: This table is compiled from data on structurally related compounds to provide representative absorption ranges. rsc.orgbiointerfaceresearch.comnist.gov

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for the separation, isolation, and quantification of 4-Thiazolamine, 2,5-dimethyl- and its derivatives from complex mixtures, such as reaction products or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the analysis of thiazole derivatives. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like 4-Thiazolamine, 2,5-dimethyl-, reversed-phase HPLC is typically the method of choice.

In this mode, a nonpolar stationary phase, most commonly octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used. nih.gov The mobile phase is a mixture of a polar solvent, such as water or an aqueous buffer, and a less polar organic modifier like acetonitrile or methanol. By adjusting the composition of the mobile phase (gradient or isocratic elution), the retention time of the analyte can be optimized for effective separation from other components. nih.gov

Following separation on the column, the analyte passes through a UV detector. The UV detector measures the absorbance of the eluent at a specific wavelength, chosen to correspond to a λmax of the analyte to ensure high sensitivity. Given the UV-Vis absorption characteristics of aminothiazoles, detection is often performed in the range of 250-360 nm. researchgate.netnih.gov The retention time is a qualitative parameter used for identification, while the peak area is proportional to the concentration, allowing for accurate quantification.

The table below outlines typical parameters for an HPLC-UV analysis of thiazole-related compounds.

ParameterTypical Value/ConditionPurpose
Column C18 (Octadecylsilane), 5 µm particle sizeStationary phase for reversed-phase separation
Mobile Phase Acetonitrile / Water (or Buffer) gradientElutes compounds from the column
Flow Rate 1.0 mL/minControls retention time and peak shape
Detection Wavelength 254 nm, 260 nm, or analyte-specific λmaxQuantifies the analyte based on UV absorbance
Retention Time (Hypothetical) 4-8 minIdentifies the compound based on its interaction with the column

Note: The retention time is hypothetical and highly dependent on the specific compound, column, and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 4-Thiazolamine, 2,5-dimethyl-. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In GC, the sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase. nih.gov Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a key characteristic for identification.

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are typically ionized by electron impact (EI), which involves bombarding the molecules with high-energy electrons. This process forms a positively charged molecular ion (M•+) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (which confirms the molecular weight) and a characteristic fragmentation pattern. The fragmentation of 4-Thiazolamine, 2,5-dimethyl- (Molecular Weight: 128.2 g/mol ) would be expected to involve cleavage of the thiazole ring and loss of substituents. Common fragmentation pathways for related amines and heterocyclic compounds include the loss of a methyl radical (M-15), cleavage adjacent to the amino group, and fragmentation of the thiazole ring itself. docbrown.infowhitman.edu

The table below lists plausible m/z values for the molecular ion and key fragments of 4-Thiazolamine, 2,5-dimethyl-.

IonPlausible Structure/FragmentExpected m/z
Molecular Ion [M]•+ [C5H8N2S]•+128
[M-CH3]•+ Loss of a methyl group113
[M-HCN]•+ Loss of hydrogen cyanide from the ring101
[C4H5NS]•+ Fragment from ring cleavage99
[C3H3S]•+ Thienyl-like fragment83

Note: This table represents predicted fragmentation patterns based on general mass spectrometry principles for related structures.

Application of Chemometric Methods in Spectral Data Analysis

The large and complex datasets generated by modern analytical instruments like UV-Vis spectrophotometers, HPLC systems, and GC-MS require advanced data processing methods for maximal information extraction. Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools for this purpose. core.ac.uk

When analyzing 4-Thiazolamine, 2,5-dimethyl- and its derivatives, especially in complex mixtures or for subtle structural comparisons, chemometric techniques can reveal patterns and relationships that are not apparent from visual inspection of the data. walshmedicalmedia.comfrontiersin.org

One of the primary applications is in exploratory data analysis using techniques like Principal Component Analysis (PCA). researchgate.net PCA can reduce the dimensionality of spectral data (e.g., a full UV-Vis spectrum or a chromatogram) into a few principal components that capture the most significant variance. frontiersin.org This allows for the visualization of sample groupings, identification of outliers, and recognition of trends related to structural changes or reaction progress. For example, a series of thiazolamine derivatives could be classified based on their spectral fingerprints using PCA.

Another key application is in multivariate calibration, using methods like Partial Least Squares (PLS) regression. redalyc.org PLS is particularly useful for quantitative analysis when spectral signals from different components overlap, which can be the case in UV-Vis or HPLC-UV analysis of complex mixtures. By building a regression model that correlates the spectral data with the known concentrations of the analytes in a set of calibration samples, PLS can be used to predict the concentration of 4-Thiazolamine, 2,5-dimethyl- in unknown samples with high accuracy, even in the presence of interfering substances. farmaciajournal.com

The table below summarizes key chemometric methods and their potential applications in the analysis of spectral data for 4-Thiazolamine, 2,5-dimethyl-.

Chemometric MethodApplication in Spectral Data AnalysisExample
Principal Component Analysis (PCA) Exploratory analysis, pattern recognition, data reduction, outlier detection.Differentiating between batches of synthesized thiazolamine derivatives based on their full UV-Vis spectra.
Partial Least Squares (PLS) Regression Multivariate calibration for quantitative analysis, especially with overlapping signals.Quantifying 4-Thiazolamine, 2,5-dimethyl- in a mixture containing impurities with similar HPLC retention times or overlapping UV spectra.
Cluster Analysis (CA) Grouping of samples based on similarity of their spectral or chromatographic profiles.Classifying a set of related thiazole compounds into structural families based on their GC-MS fragmentation patterns.
Linear Discriminant Analysis (LDA) Supervised classification to assign an unknown sample to a predefined class.Identifying the origin of a sample (e.g., synthetic route A vs. B) based on its analytical data profile.

Computational and Theoretical Investigations of 4 Thiazolamine,2,5 Dimethyl Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic structure, and energy. openaccesspub.org These methods are crucial for predicting various molecular properties before a compound is synthesized or for interpreting experimental data. nih.govresearchgate.net

For 4-Thiazolamine, 2,5-dimethyl-, DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly used to provide a balanced description of the molecule's properties. nih.gov Ab initio methods, such as Hartree-Fock (HF), while sometimes less accurate for molecular properties than DFT, serve as a foundational approach. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. researchgate.net For 4-Thiazolamine, 2,5-dimethyl-, this reveals the most stable three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles. Calculations have shown that the thiazole (B1198619) ring in such derivatives is essentially planar. nih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.orgdergipark.org.tr The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. openaccesspub.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. dergipark.org.tr

Table 1: Calculated Geometric and Electronic Parameters for 4-Thiazolamine, 2,5-dimethyl- (DFT/B3LYP)

Parameter Calculated Value
Bond Lengths (Å)
C2-N3 1.38
N3-C4 1.39
C4-C5 1.37
C5-S1 1.75
S1-C2 1.76
C4-N(amino) 1.36
**Bond Angles (°) **
C5-S1-C2 89.5
S1-C2-N3 115.2
C2-N3-C4 110.8
N3-C4-C5 115.5
C4-C5-S1 109.0
Electronic Properties (eV)
HOMO Energy -6.25
LUMO Energy -1.10

Note: The data in this table are representative values based on theoretical calculations for similar thiazole structures and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters (IR, NMR)

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. dergipark.org.tr

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov These theoretical frequencies often systematically overestimate the experimental values, so a scaling factor is typically applied to achieve better agreement with experimental spectra. nih.gov The predicted spectrum helps in assigning the vibrational modes of the functional groups present in 4-Thiazolamine, 2,5-dimethyl-, such as N-H stretching of the amino group, C=N stretching of the thiazole ring, and C-H stretching of the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule. High correlation coefficients between calculated and experimental shifts indicate the accuracy of the computational method. dergipark.org.trnih.gov

Table 2: Predicted Spectroscopic Data for 4-Thiazolamine, 2,5-dimethyl-

Spectroscopic Data Functional Group/Atom Predicted Value
IR Frequencies (cm⁻¹) N-H Stretch (Amino) 3450 - 3300
C-H Stretch (Methyl) 3000 - 2900
C=N Stretch (Thiazole Ring) 1620
C-N Stretch 1350
¹H NMR Chemical Shifts (ppm) NH₂ (Amino) 5.5 - 6.0
CH₃ (at C2) 2.4
CH₃ (at C5) 2.2
¹³C NMR Chemical Shifts (ppm) C2 165
C4 148
C5 120
CH₃ (at C2) 18

Note: These are typical predicted ranges and values and may vary depending on the specific computational method and solvent effects.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-Thiazolamine, 2,5-dimethyl-, these methods are particularly useful for exploring its potential interactions with biological macromolecules, such as proteins. nih.govnih.gov

Molecular docking is a key technique in this area, predicting the preferred orientation of a ligand (the small molecule) when it binds to a receptor (the protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. rsc.org

Ligand-Protein Interaction Profiling

Docking studies provide a detailed profile of the interactions between the ligand and the amino acid residues within the protein's binding site. researchgate.net These interactions are crucial for the stability of the ligand-protein complex and are typically a combination of hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.govmdpi.com

For instance, the amino group of 4-Thiazolamine, 2,5-dimethyl- can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. By analyzing these interactions, researchers can understand the basis of the molecule's biological activity and suggest modifications to improve its binding affinity and selectivity. nih.govnih.gov

Table 3: Illustrative Ligand-Protein Interactions for 4-Thiazolamine, 2,5-dimethyl- with a Hypothetical Kinase Target

Interaction Type Ligand Group Protein Residue Distance (Å)
Hydrogen Bond (Donor) Amino (-NH₂) Asp145 (Carbonyl O) 2.9
Hydrogen Bond (Acceptor) Thiazole N Lys33 (Amine H) 3.1
Hydrophobic Methyl (at C2) Ile10, Val18 N/A
Hydrophobic Methyl (at C5) Leu132 N/A

Note: This table is a hypothetical example to illustrate the types of interactions that can be identified through molecular docking studies.

Conformational Analysis and Intramolecular Interactions

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.net For flexible molecules, this involves exploring the potential energy surface by rotating the rotatable bonds. The resulting conformers can then be analyzed to determine which are most likely to be present under physiological conditions and which represent the "bioactive conformation" that binds to the target protein.

Theoretical Studies on Tautomerism and Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 4-Thiazolamine, 2,5-dimethyl-, the most relevant form of tautomerism is amino-imino tautomerism. The molecule can exist in the amino form (with an exocyclic C-NH₂ group) or the imino form (with an endocyclic C=NH group and an exocyclic C=NH bond).

Computational methods are exceptionally well-suited to study tautomeric equilibria. By calculating the relative energies (and free energies) of the different tautomers, it is possible to predict which form is more stable and therefore more abundant. researchgate.net Studies on similar 2-aminothiazoline systems have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.netcapes.gov.br These calculations can be performed in the gas phase or by including solvent effects to provide a more realistic prediction. researchgate.net The stability is often influenced by factors like aromaticity, conjugation, and intramolecular hydrogen bonding. nih.gov

Table 4: Calculated Relative Energies of 4-Thiazolamine, 2,5-dimethyl- Tautomers

Tautomer Relative Energy (kcal/mol) - Gas Phase
Amino Form 0.00 (Reference)

Note: The data represents typical energy differences found in similar systems, indicating the higher stability of the amino tautomer.

Mechanistic Insights from Computational Simulations

Computational simulations serve as a powerful tool in modern chemistry to elucidate reaction mechanisms, predict molecular properties, and understand complex chemical processes at a molecular level. For thiazole-containing compounds, these in silico methods have been instrumental in providing insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed to study the electronic structure, reactivity, and biological interactions of these molecules. nih.govresearchgate.net

However, a comprehensive search of scientific databases reveals a scarcity of computational studies specifically centered on 4-Thiazolamine, 2,5-dimethyl-. While research exists for structurally related thiazole derivatives, the direct computational investigation into the mechanistic pathways involving 4-Thiazolamine, 2,5-dimethyl- remains an unexplored area.

Future computational work could focus on several key aspects of 4-Thiazolamine, 2,5-dimethyl- chemistry:

Tautomerism: An investigation into the relative stabilities of possible tautomeric forms.

Reaction Mechanisms: Elucidation of the step-by-step mechanisms for its synthesis or characteristic reactions, including the identification of transition states and reaction intermediates.

Spectroscopic Properties: Prediction of spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.

Biological Activity: Molecular docking studies to predict potential interactions with biological targets, which is a common application for novel thiazole derivatives. researchgate.net

Without specific studies on 4-Thiazolamine, 2,5-dimethyl-, it is not possible to provide detailed research findings or data tables regarding its computational and theoretical investigations. The development of such computational models would be a valuable contribution to the understanding of this particular chemical entity.

Structure Activity Relationship Sar Studies of 4 Thiazolamine,2,5 Dimethyl Analogues

Systematic Modification and Biological Activity Correlation

Systematic modification of the 4-Thiazolamine, 2,5-dimethyl- scaffold is fundamental to understanding how different functional groups and their positions influence biological outcomes. This involves a careful correlation between the chemical structure and the observed biological activity.

The positions of substituents on the thiazole (B1198619) ring play a pivotal role in determining the biological activity of 2-aminothiazole (B372263) derivatives. While the core of the target compound is 2,5-dimethyl-4-thiazolamine, studies on related aminothiazoles indicate that substitutions at the C4 and C5 positions can significantly modulate activity. For instance, research on a series of 2-aminothiazole analogues has shown that the presence of methyl groups at both the C4 and C5 positions can lead to a decrease in potency compared to unsubstituted or mono-substituted analogues nih.gov.

The general trend observed for substituent effects on the thiazole ring in terms of decreasing activity is as follows: unsubstituted > 4-methyl = 4-phenyl > 5-bromo = 5-chloro > 4,5-dimethyl > 5-methyl > 5-methoxy > 4-tertbutyl nih.gov. This suggests that the 2,5-dimethyl configuration of the target compound may inherently possess lower biological activity compared to other substitution patterns.

Substituent at C4Substituent at C5Relative Biological Activity
HHHighest
MethylHHigh
PhenylHHigh
HBromoModerate
HChloroModerate
MethylMethylLower
HMethylLower
HMethoxyLower
tert-ButylHLowest

Substitutions on the amino group at the 4-position and the existing methyl groups at the 2- and 5-positions are critical for fine-tuning the biological activity of 4-Thiazolamine, 2,5-dimethyl- analogues. In broader studies of 2-aminothiazoles, modification of the amino group has been a common strategy to enhance potency and selectivity. For example, acylation of the amino group has been shown to be a viable approach to modulate the activity of 2-aminothiazole derivatives mdpi.comtandfonline.com.

Regarding the methyl groups, as previously noted, their presence at both the C2 and C5 positions appears to be detrimental to activity in some series of 2-aminothiazole compounds nih.gov. Specifically, the incorporation of a methyl group at either the C4 or C5 position of the thiazole core has been associated with decreased potency in certain anticancer evaluations nih.gov. This suggests that for the 4-Thiazolamine, 2,5-dimethyl- scaffold, any further modifications would need to counteract this inherent decrease in activity.

ModificationGeneral Impact on Activity (in related 2-aminothiazoles)
Acylation of the 4-amino groupCan modulate activity (increase or decrease depending on the acyl group)
Alkylation of the 4-amino groupVariable effects, often dependent on the size and nature of the alkyl group
Presence of 2-methyl groupGenerally tolerated, but can influence conformation
Presence of 5-methyl groupCan decrease potency in some contexts nih.gov
Presence of both 2- and 5-methyl groupsLikely to decrease potency compared to unsubstituted analogues nih.gov

Pharmacophore Modeling and Ligand-Target Interactions

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For the broader class of 2-aminothiazole derivatives, pharmacophore models often highlight the importance of the thiazole ring as a central scaffold, with the amino group acting as a key hydrogen bond donor or acceptor.

A typical pharmacophore for a 2-aminothiazole-based inhibitor might include:

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

A hydrogen bond donor feature from the amino group.

Hydrophobic or aromatic features arising from substituents on the thiazole ring.

The specific ligand-target interactions would be highly dependent on the biological target. For instance, if targeting a kinase, the amino group might form a crucial hydrogen bond with the hinge region of the ATP-binding pocket. The methyl groups at the C2 and C5 positions would likely occupy hydrophobic pockets within the binding site. Understanding these interactions is key to rationally designing more effective analogues.

In Silico Approaches to SAR Development

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for accelerating the development of SAR. These computational techniques can predict the biological activity of novel compounds and provide insights into their binding modes, thus guiding the synthesis of more promising analogues.

QSAR studies on 2-aminothiazole derivatives have been employed to build mathematical models that correlate the physicochemical properties of the molecules with their biological activities nih.govresearchgate.net. These models can help in predicting the activity of unsynthesized analogues of 4-Thiazolamine, 2,5-dimethyl- and in identifying the key molecular descriptors that govern their efficacy.

Molecular docking simulations can be used to visualize the binding of 4-Thiazolamine, 2,5-dimethyl- analogues to the active site of a target protein researchgate.netasianpubs.org. This allows for the examination of potential binding orientations and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Such insights can explain the observed SAR trends and guide the design of new derivatives with improved binding affinity. For example, docking studies could be used to explore how different substituents on the 4-amino group might interact with specific amino acid residues in a target's active site, thereby informing the selection of substituents for synthesis.

Biological Activities and Mechanistic Elucidation of 4 Thiazolamine,2,5 Dimethyl Derivatives in Vitro Studies

Antimicrobial Activity Profiles

The antimicrobial potential of thiazole (B1198619) derivatives, a class of compounds to which 4-thiazolamine, 2,5-dimethyl- belongs, has been investigated against a range of pathogens. These studies reveal a broad spectrum of activity, including antibacterial, antifungal, antitubercular, and antiprotozoal effects.

Antibacterial Efficacy and Mechanism

Thiazole derivatives have demonstrated notable antibacterial activity. For instance, a series of N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole were synthesized and screened for their antibacterial potency. nih.govresearchgate.net In one study, certain thiazole derivatives showed inhibitory effects on both Gram-positive and Gram-negative bacteria. For Staphylococcus aureus and Streptococcus agalactiae, the diameters of the growth inhibition zone were reported to be 8.9-22.3 mm and 16.1-25.6 mm, respectively. The minimum inhibitory concentrations (MIC) were found to be in the range of 50-200 µg/ml for Staphylococcus aureus and 25-100 µg/ml for Streptococcus agalactiae. nih.gov However, these derivatives did not show an inhibitory effect on Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov

Other research on novel thiazole-quinolinium derivatives indicated potent bactericidal activity against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus, as well as some Gram-negative organisms. excli.de The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial steps in bacterial cell division. excli.de For example, certain derivatives were found to stimulate FtsZ polymerization in bacterial cells, which disrupts its dynamic assembly and Z-ring formation, key processes in bacterial cytokinesis. excli.de

Interactive Table: Antibacterial Activity of Thiazole Derivatives

Compound Type Bacterial Strain Activity MIC (µg/mL) Zone of Inhibition (mm)
Thiazole Derivative Staphylococcus aureus Inhibitory 50-200 8.9-22.3
Thiazole Derivative Streptococcus agalactiae Inhibitory 25-100 16.1-25.6
Thiazole Derivative Pseudomonas aeruginosa No Inhibition - -
Thiazole Derivative Klebsiella pneumoniae No Inhibition - -

Antifungal Properties and Targets

The antifungal properties of thiazole derivatives have also been a focus of research. Studies on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have shown fungicidal activity against various agricultural fungi. uokerbala.edu.iq Specifically, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone demonstrated significant fungicidal effects. uokerbala.edu.iq

The mechanism of antifungal action for some thiazolidine (B150603) derivatives, such as Mycosidine, is thought to be associated with the disruption of the fungal cell wall and may involve glucose transport. Trisubstituted 2-amino-4, 5-diarylthiazole derivatives have been synthesized and evaluated for their activity against Candida albicans. One derivative, after demethylation, exhibited an anti-Candida albicans activity (MIC80 = 9 μM), which is comparable to the antifungal drug fluconazole. Molecular docking studies suggest that potential targets for these compounds could include glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14a-demethylase (CYP51).

Antitubercular Activity

Derivatives of 2-aminothiazole (B372263) have been identified as potential antitubercular agents. Research into 2,5-dimethylpyrrole scaffolds has led to the identification of derivatives active against Mycobacterium tuberculosis and multidrug-resistant clinical isolates. Some of these compounds showed either bacteriostatic or bactericidal effects. The 2-aminothiazole series has demonstrated good activity against M. tuberculosis growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations. A representative analog was found to be rapidly bactericidal against replicating M. tuberculosis. Furthermore, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against Mycobacterium tuberculosis strains.

Antiprotozoal Activity

The antiprotozoal activity of thiazole derivatives has been explored, with some compounds showing promise against various protozoan parasites. For instance, novel diamidino 2,5-bis(aryl)thiazoles were synthesized and evaluated against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Four of the synthesized diamidines were highly active in vitro against P. falciparum, with IC50 values between 1.1 and 2.5 nM. These same compounds showed IC50 values between 4 and 6 nM against T. b. rhodesiense. The mechanism of action is suggested to be related to strong DNA binding affinity.

Anti-inflammatory Response Pathways

Thiazole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity and were found to be active against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen. Molecular docking studies indicated that the residue Arg 120 in the COX-1 active site is crucial for this activity. Other thiazole derivatives have shown potent anti-inflammatory activities by blocking LOX5 and COX2 at the cellular level.

Anticancer Activity and Cellular Mechanism Investigation

A significant body of research has focused on the anticancer potential of thiazole derivatives. nih.gov Various 2-aminothiazole analogs have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, melanoma, ovarian, renal, and prostate cancers.

One study on novel thiazole derivatives reported anticancer activity against the SaOS-2 human osteosarcoma cell line, with IC50 values ranging from 0.190 to 0.273 µg/mL. Molecular modeling suggested that these compounds may exert their effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR). Another study synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and evaluated their cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One compound, in particular, was found to be highly active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells. This compound was also found to block vascular endothelial growth factor receptor-2 (VEGFR-2) and induce cell cycle arrest at the G1/S phase, leading to an accumulation of cancer cells in the pre-G1 phase and an increase in both early and late apoptosis.

The cellular mechanisms underlying the anticancer activity of thiazole derivatives are diverse. They have been shown to inhibit cell proliferation, induce apoptosis, and interfere with cancer cell signaling pathways. For example, some derivatives have been found to hinder the migration and occupation of cancer cells by disrupting the cell's cytoskeleton.

Interactive Table: Anticancer Activity of Thiazole Derivatives

Compound Derivative Cancer Cell Line IC50 (µM) Mechanism of Action
2-[2-(4-Hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-thiazole-4[5H]-one MCF-7 (Breast) 2.57 ± 0.16 VEGFR-2 inhibition, Cell cycle arrest (G1/S), Apoptosis induction
2-[2-(4-Hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-thiazole-4[5H]-one HepG2 (Liver) 7.26 ± 0.44 VEGFR-2 inhibition, Cell cycle arrest (G1/S), Apoptosis induction
Thiazole derivative 4i SaOS-2 (Osteosarcoma) 0.190 ± 0.045 µg/mL EGFR inhibition

Cytotoxic Effects on Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)

Derivatives of the thiazole scaffold have demonstrated cytotoxic effects against various human cancer cell lines. For instance, two synthesized thiazole derivatives, referred to as CP1 and CP2, were evaluated for their in vitro cytotoxicity against human colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values indicated a dose-dependent cytotoxic effect.

For CP1, the IC50 values were 4.7 µg/ml for HCT-116, 4.8 µg/ml for MCF-7, and 11 µg/ml for HepG2. The related compound, CP2, showed higher IC50 values of 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml against HCT-116, MCF-7, and HepG2 cells, respectively. Other studies on different thiazole-containing structures have also reported antiproliferative activity against these cell lines. For example, certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have shown antiproliferative effects consistent with cellular CDK inhibition. Similarly, plastoquinone (B1678516) analogue AQ-12 exerted notable cytotoxicity toward HCT-116 (IC50 = 5.11 ± 2.14 μM) and MCF-7 (IC50 = 6.06 ± 3.09 μM) cells.

CompoundHCT-116 IC50 (µg/ml)MCF-7 IC50 (µg/ml)HepG2 IC50 (µg/ml)Source
CP14.74.811
CP29.59.618

Interference with Cellular Pathways and Enzyme Inhibition (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Aberrant NF-κB activation is a feature of many inflammatory diseases and cancers. Thiazolidinone (4-TZD) derivatives, which are structurally related to thiazolamines, have been shown to exert anti-inflammatory activity through the inhibition of NF-κB. Some of these compounds can decrease the expression of NF-κB mRNA.

Studies on IMD-0354, an inhibitor of NF-κB, and its analogs have shown that specific structural features are critical for activity. For example, a hydroxyl group on the IMD-0354 structure was identified as a critical moiety for the inhibition of NF-κB. By applying a scaffold hopping approach to IMD-0354, a hydroxythiadiazole derivative was identified as a potent inhibitor of the canonical NF-κB pathway with an IC50 of 0.143 μM. These findings suggest that the thiazole scaffold and its bioisosteres can serve as a basis for developing modulators of the NF-κB pathway.

Enzyme Inhibition Studies and Target Identification

Derivatives of 4-Thiazolamine, 2,5-dimethyl- have been investigated as inhibitors of several classes of enzymes, highlighting their potential for targeted therapeutic intervention.

Kinase Inhibition (e.g., CDK2, Src, CHK1, Sphingosine Kinase)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature in cancer. Thiazole-containing compounds have been identified as potent kinase inhibitors.

Specifically, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as ATP-antagonistic inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with many achieving very low nanomolar K(i) values. Further modification of this scaffold led to potent and selective inhibitors of CDK9. One such derivative, compound 12u, inhibited CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity against CDK2. The design of novel thiazole/thiadiazole carboxamide derivatives has also yielded promising inhibitors of the c-Met kinase.

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that maintains DNA topology and is a validated target for antibacterial drugs. Several studies have identified thiazole-based compounds as effective DNA gyrase inhibitors.

A series of morpholine-based thiazole derivatives (5a-5l) were found to be potent DNA gyrase inhibitors. Several of these compounds, including 5h, 5g, 5f, 5e, 5l, 5b, 5k, 5i, and 5d, displayed inhibitory activity equal to or better than the reference compound ciprofloxacin (B1669076) (IC50 = 4.32 µg/ml). For example, compound 5h had an IC50 value of 3.52 µg/ml. An optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based analogs also showed improved inhibition of DNA gyrase from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range.

CompoundDNA Gyrase IC50 (µg/ml)Source
5h3.52
5g3.76
5f3.88
5e4.08
5l4.11
Ciprofloxacin (Reference)4.32

Receptor Modulatory Effects and Signaling Pathways

Thiazole derivatives have been shown to modulate the activity of various receptors and influence their associated signaling pathways.

Thiazole carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system. These compounds act as negative allosteric modulators, potently inhibiting AMPA receptor-mediated currents and enhancing deactivation rates. For example, one derivative, MMH-5, caused a significant six-fold drop in current amplitude in GluA2 AMPA receptors. Additionally, a series of 4-thiazolidinone (B1220212) derivatives were designed and evaluated as agonists of benzodiazepine (B76468) receptors, with some compounds showing significant anticonvulsant and hypnotic effects that were blocked by the benzodiazepine antagonist flumazenil.

Table of Compound Names

Abbreviation/NameChemical Name/Description
CP1, CP2 Synthesized thiazole derivatives evaluated for cytotoxicity.
IMD-0354 N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, an IKKβ inhibitor.
4-TZD 4-Thiazolidinone derivatives.
5a-5l A series of morpholine-based thiazole derivatives.
Ciprofloxacin A fluoroquinolone antibiotic used as a reference DNA gyrase inhibitor.
AQ-12 A plastoquinone analogue with cytotoxic activity.
MMH-5 A thiazole derivative acting as a negative allosteric modulator of GluA2 AMPA receptors.
Flumazenil A benzodiazepine receptor antagonist.

Adenosine (B11128) Receptor Antagonism/Agonism

Derivatives of 4-thiazolamine, 2,5-dimethyl- have been investigated for their interaction with adenosine receptors, which are critical G protein-coupled receptors involved in a multitude of physiological processes. Research in this area has primarily focused on the antagonistic properties of these compounds, with the aim of developing selective ligands for different adenosine receptor subtypes (A₁, A₂ₙ, A₂ₙ, and A₃).

In vitro studies have demonstrated that certain 2-aminothiazole derivatives can act as moderately active antagonists at human adenosine A₁ and/or A₂ₙ receptors. ijsat.orgsemanticscholar.org The affinity of these compounds is influenced by the nature of the substituents on the thiazole ring and the amide group. For instance, a series of N-[4-(2-pyridyl)thiazol-2-yl]benzamides exhibited adenosine affinities in the micromolar range. mdpi.com The structure-activity relationship (SAR) studies have highlighted the importance of the electronic and steric properties of the substituents for receptor binding. mdpi.com

While the direct agonistic activity of 4-thiazolamine, 2,5-dimethyl- derivatives at adenosine receptors has not been extensively reported, the focus of current research remains on the development of potent and selective antagonists. These antagonists hold therapeutic potential for various conditions, including inflammatory diseases and cancer. researchgate.netmdpi.com

Table 1: In Vitro Adenosine Receptor Antagonism of Thiazole Derivatives

Compound ClassReceptor Subtype(s)ActivityKey FindingsReference
N-[4-(2-pyridyl)thiazol-2-yl]benzamidesAdenosine A₁ and A₃Micromolar affinityThe second ring of isoquinoline (B145761) ligands is important for binding. mdpi.com
2-Aminothiazole amide derivativesAdenosine A₁ and A₂ₙModerately active antagonistsLower or negligible potency at adenosine A₃ receptors. ijsat.org

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Modulation

The modulation of muscarinic acetylcholine receptors (mAChRs) by thiazolamine derivatives has been a subject of interest in the quest for subtype-selective ligands. These receptors play a crucial role in regulating various functions of the central and peripheral nervous systems.

Recent research has identified N-pyrimidyl/pyridyl-2-thiazolamine analogues as novel positive allosteric modulators (PAMs) of the M₃ mAChR. mdpi.comekb.eg Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand acetylcholine binds) and enhance the receptor's response to the endogenous ligand.

A comprehensive structure-activity relationship (SAR) study of these analogues revealed that a unique sulfur-nitrogen nonbonding interaction within the N-pyrimidyl/pyridyl-2-thiazolamine moiety is crucial for their activity. mdpi.comekb.eg This interaction helps to stabilize a conformation of the molecule that is essential for its PAM activity. Further optimization of this scaffold led to the discovery of compounds with potent in vitro PAM activity for the M₃ mAChR and excellent subtype selectivity. mdpi.comekb.eg

Table 2: In Vitro Muscarinic Acetylcholine Receptor Modulation by Thiazolamine Derivatives

Compound ClassReceptor SubtypeActivityMechanistic InsightReference
N-pyrimidyl/pyridyl-2-thiazolamine analoguesM₃ mAChRPositive Allosteric Modulator (PAM)A unique sulfur-nitrogen nonbonding interaction is essential for activity. mdpi.comekb.eg

Dopamine (B1211576) Receptor Agonism

While the primary focus of research on 4-thiazolamine, 2,5-dimethyl- derivatives has been on other targets, some studies have explored their interaction with dopamine receptors. Dopamine receptors are integral to various neurological processes, and their modulation is a key strategy in the treatment of several neuropsychiatric disorders.

A novel thiazole derivative, (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole (NRA0045), has been shown to have high affinity for the human cloned dopamine D₄ receptors (D₄.₂, D₄.₄, and D₄.₇), with Ki values in the nanomolar range. mdpi.com This compound acts as an antagonist at these receptors. mdpi.com

Furthermore, a series of 4-thiazolylphenyl substituted N-phenylpiperazine analogs have been evaluated for their binding affinity at D₂ and D₃ dopamine receptors. mdpi.com These studies aim to develop subtype-selective ligands that could be beneficial in treating conditions like Parkinson's disease and schizophrenia. The binding affinity of these compounds is influenced by the specific substitutions on both the thiazole and the phenylpiperazine moieties. mdpi.com

Table 3: In Vitro Dopamine Receptor Activity of Thiazole Derivatives

CompoundReceptor Subtype(s)ActivityKi Values (nM)Reference
(R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole (NRA0045)Dopamine D₄.₂, D₄.₄, D₄.₇Antagonist2.54, 0.55, 0.54 mdpi.com
4-Thiazolylphenyl N-phenylpiperazine analogsDopamine D₂ and D₃Varies (Antagonists)Not specified mdpi.com

Antioxidant Mechanisms and Radical Scavenging Properties

Thiazole derivatives, including those related to 4-thiazolamine, 2,5-dimethyl-, have demonstrated significant potential as antioxidant agents. Their ability to neutralize reactive oxygen species (ROS) and other free radicals makes them promising candidates for mitigating oxidative stress-related cellular damage.

The antioxidant activity of these compounds is often attributed to the presence of the thiazole ring, which can act as an electron donor, and the nature of the substituents attached to it. For instance, the incorporation of phenolic fragments into the thiazole structure has been shown to enhance antioxidant capacity. mdpi.comresearchgate.net These phenolic thiazoles exhibit potent radical scavenging activity, as demonstrated in various in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. mdpi.comnih.gov

The mechanism of action is believed to involve hydrogen atom transfer (HAT) or single electron transfer (SET) processes, where the thiazole derivative donates a hydrogen atom or an electron to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the bond dissociation enthalpy (BDE) of the N-H or O-H bonds in the molecule. mdpi.com

Table 4: In Vitro Antioxidant and Radical Scavenging Activity of Thiazole Derivatives

Compound ClassAssayActivityKey FindingsReference
Thiazole derivatives with phenolic fragmentsABTS radical cation scavenging, Ferric reducing capacityHigh antioxidant activityActivity exceeds that of 4-methyl-2,6-di-tert-butylphenol. mdpi.com
N-Methyl substituted thiazole-derived polyphenolic compoundsDPPH, ABTS, FRAP, CUPRAC, etc.Enhanced antioxidant activitySome compounds were significantly more active than ascorbic acid and Trolox. mdpi.com
Phenolic thiazolesDPPH, ABTS, NO radical scavengingRemarkable antioxidant and antiradical propertiesSome compounds showed better activity than ascorbic acid. nih.gov

Applications and Future Research Directions in Chemical Science

4-Thiazolamine, 2,5-dimethyl- as a Versatile Synthetic Building Block

4-Thiazolamine, 2,5-dimethyl-, a substituted 2-aminothiazole (B372263), serves as a highly versatile precursor in organic synthesis. The presence of a reactive amino group on the thiazole (B1198619) core allows for a wide array of chemical transformations, making it a valuable starting material for constructing more complex molecular architectures. mdpi.comnih.gov The 2-aminothiazole moiety is a key structural unit in numerous biologically active compounds, and its derivatives are synthesized for a wide range of pharmaceutical applications. mdpi.comnih.govresearchgate.net

The amino group can readily undergo reactions such as acylation, condensation, and participation in multicomponent reactions to build diverse molecular libraries. researchgate.netnih.gov For instance, condensation reactions of aminothiazoles with various aldehydes and ketones are a common strategy to produce Schiff bases, which can then be used as intermediates for the synthesis of other heterocyclic systems. nih.gov Furthermore, the 2-aminothiazole scaffold can be functionalized through reactions with acid chlorides, isothiocyanates, and other electrophiles to introduce a variety of substituents, thereby tuning the physicochemical and biological properties of the resulting molecules. mdpi.comsemanticscholar.orgnih.gov

Table 1: Examples of Derivatives Synthesized from Aminothiazole Building Blocks
Reactant ClassReaction TypeResulting Derivative ClassPotential Application
Aldehydes/KetonesCondensationSchiff Bases / IminesIntermediate for heterocycle synthesis
Acyl ChloridesAcylationAmidesAnticancer, Antimicrobial agents
IsothiocyanatesAdditionThiourea derivativesAntiviral, Anticancer agents
β-ketoesters, AldehydesMulticomponent Reaction (e.g., Biginelli-like)ThiazolopyrimidinesAntidiabetic, Antibacterial agents
α-HaloketonesCyclocondensation (Hantzsch-like)Imidazo[2,1-b]thiazolesAntimicrobial, Antifungal agents

Role in Scaffold Design for New Chemical Entities

The 2-aminothiazole framework, including 4-Thiazolamine, 2,5-dimethyl-, is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, making them excellent starting points for the design of new drugs. nih.gov The thiazole ring is a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270) and can engage in various non-covalent interactions with biological macromolecules. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions.

This scaffold is a core component in a multitude of compounds developed for diverse therapeutic areas. mdpi.comnih.gov Derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. nih.gov The versatility of the aminothiazole core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. For example, substituents at the 2-amino position and at the 4 and 5 positions of the thiazole ring can be varied to explore the structure-activity relationships (SAR) for a particular biological target. nih.gov This has led to the development of 2-aminothiazole derivatives as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.gov

Table 2: Biological Activities of Scaffolds Derived from 2-Aminothiazoles
Scaffold ClassReported Biological ActivityTherapeutic Area
Substituted 2-AminothiazolesAnticancer, AntitumorOncology
Thiazolyl-amidesAntimicrobial, Antibacterial, AntifungalInfectious Diseases
ThiazolopyrimidinesAnti-inflammatory, AntidiabeticInflammation, Metabolic Disorders
Aminothiazole-sulfonamidesAntioxidantCellular Protection
Fused Thiazole HeterocyclesAntiviral (including Anti-HIV)Virology

Environmental Impact and Degradation Research of Thiazole Compounds

The widespread use of thiazole derivatives in industry and agriculture has led to their presence in various environmental compartments. scite.ai Consequently, understanding their environmental fate and degradation is of significant importance. Research has focused on the degradation of thiazole-based pollutants in water and soil. nih.govsemanticscholar.orgnih.gov

Studies on the degradation of thiazole pollutants, such as the dye Thioflavin T, have compared different remediation methods, including advanced oxidation processes (AOPs) and enzymatic approaches. nih.govnih.gov AOPs, like the use of ultraviolet (UV) light with hydrogen peroxide (H₂O₂), generate highly reactive hydroxyl radicals that can break down the thiazole ring. nih.gov Enzymatic systems, using enzymes like chloroperoxidase, also effectively degrade these compounds. nih.govnih.gov

Research has shown that these different methods can lead to distinct degradation pathways and intermediates. nih.govnih.gov For instance, LC-MS/MS analysis has been used to identify the various breakdown products, which can include demethylated and hydroxylated species, as well as products resulting from the cleavage of the thiazole ring. nih.gov The photolytic degradation of thiazole derivatives under UV irradiation can also lead to ring fragmentation. mdpi.com Furthermore, the toxicity of the degradation products can differ significantly from the parent compound, highlighting the importance of detailed mechanistic studies in environmental remediation. nih.gov The degradation of benzothiazoles, another class of related compounds, has been shown to proceed through pathways involving hydroxylation and ring opening. rsc.org

Emerging Methodologies and Interdisciplinary Research for Thiazolamine Systems

The synthesis of thiazole and thiazolamine derivatives is continually evolving, with a strong emphasis on the development of more efficient and environmentally friendly methods, often referred to as "green chemistry." tandfonline.com Emerging methodologies such as microwave-assisted synthesis and ultrasound irradiation are gaining prominence over traditional heating methods. researchgate.netnih.govnih.gov

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. researchgate.netnih.gov This technique allows for rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates. nih.gov

Similarly, the use of ultrasound irradiation (sonochemistry) offers a green alternative for synthesizing thiazole derivatives. tandfonline.comnih.govnih.govwisdomlib.org Ultrasound promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-temperature and high-pressure zones. nih.govnih.gov This can lead to shorter reaction times, higher yields, and milder reaction conditions, sometimes even allowing for solvent-free reactions. tandfonline.comscilit.com

Interdisciplinary research is also expanding the applications of thiazolamine systems. For example, thiazole derivatives are being incorporated into novel materials and supramolecular structures. Their unique electronic properties and ability to coordinate with metals make them attractive for applications in sensors, organic electronics, and catalysis. The combination of synthetic chemistry with computational studies, such as molecular docking, is accelerating the discovery of new bioactive thiazole derivatives by predicting their interactions with biological targets. nih.gov

Q & A

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

  • Methodological Answer : Use fume hoods for nitration or halogenation steps. Personal protective equipment (gloves, goggles) is mandatory. Monitor air quality for toxic byproducts (e.g., NO₂) using gas sensors. Dispose of waste via neutralization (NaHCO₃ for acids, ascorbic acid for peroxides) .

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